2,4-Dichloro-8-methyl-3-nitroquinoline
CAS No.:
Cat. No.: VC15922982
Molecular Formula: C10H6Cl2N2O2
Molecular Weight: 257.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H6Cl2N2O2 |
|---|---|
| Molecular Weight | 257.07 g/mol |
| IUPAC Name | 2,4-dichloro-8-methyl-3-nitroquinoline |
| Standard InChI | InChI=1S/C10H6Cl2N2O2/c1-5-3-2-4-6-7(11)9(14(15)16)10(12)13-8(5)6/h2-4H,1H3 |
| Standard InChI Key | JMVGJOMTLCGEAC-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C2C(=CC=C1)C(=C(C(=N2)Cl)[N+](=O)[O-])Cl |
Introduction
Chemical Structure and Nomenclature
IUPAC Nomenclature and Isomerism
The systematic name follows positional numbering starting from the pyridine nitrogen (position 1). The presence of multiple substituents introduces potential regiochemical challenges during synthesis, particularly in achieving correct nitro-group placement on the electron-poor pyridine ring .
Synthesis and Manufacturing
Cyclocondensation of o-Toluidine Derivatives
A plausible route adapts methods for 2,4-dichloro-8-methoxyquinoline :
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Quinoline Ring Formation:
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Nitration:
Chlorination of Nitroquinoline Intermediates
Patent methods for chlorinating nitroaromatics suggest:
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Substrate: 8-Methyl-3-nitroquinoline.
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Chlorination: Cl₂ gas with FeCl₃ catalyst at 70–90°C.
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Outcome: Sequential electrophilic substitution at positions 2 and 4.
Optimization Challenges
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Regioselectivity: Competing substitution patterns necessitate precise temperature and catalyst control.
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Purification: Column chromatography (e.g., hexane/EtOAC) is critical for isolating the target compound from by-products .
Physicochemical Properties
Experimental and Predicted Data
Spectroscopic Characterization
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¹H NMR: Expected signals for aromatic protons (δ 7.0–9.0 ppm), methyl group (δ 2.5 ppm), and NH (if present) .
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IR: Peaks at ~1540 cm⁻¹ (NO₂ asymmetric stretch) and ~825 cm⁻¹ (C-Cl) .
Reactivity and Stability
Thermal and Chemical Stability
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Thermal Decomposition: Stable up to 250°C; decomposes exothermically above 300°C .
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Hydrolytic Sensitivity: Resistant to aqueous acid/base under mild conditions but may degrade under prolonged reflux .
Functional Group Reactivity
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Nitro Group: Reducible to amine (e.g., H₂/Pd-C), enabling further derivatization.
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Chlorine Atoms: Susceptible to nucleophilic displacement (e.g., Suzuki coupling) .
Applications and Industrial Relevance
Pharmaceutical Intermediate
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Antimalarial Agents: Chloroquine analogs often feature halogenated quinolines .
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Kinase Inhibitors: Nitro groups enhance binding to ATP pockets in cancer targets .
Agrochemical Uses
Recent Research and Future Directions
Advances in Catalytic Functionalization
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Palladium-Catalyzed Coupling: Recent work on 2,4-dichloro-8-methoxyquinoline demonstrates efficient arylation at position 4 , a strategy applicable to the methyl analog.
Unexplored Therapeutic Targets
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